4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole
Description
Properties
IUPAC Name |
4-chloro-[1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClN4O2/c7-2-1-3-5(10-12-8-3)6-4(2)9-13-11-6/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPGBZWRFVJTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C3=NON=C31)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzohydrazide with cyanogen bromide in the presence of a base, followed by cyclization to form the desired oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator in tumor progression.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole involves its interaction with molecular targets such as HIF-1. By inhibiting HIF-1, the compound can disrupt the hypoxic response in tumor cells, leading to reduced tumor growth and metastasis . The pathways involved include the inhibition of angiogenesis and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Structural and Electronic Comparisons
- Electron-Withdrawing Effects : The chlorine substituent in the target compound enhances its electron-accepting capacity, making it theoretically suitable for photovoltaic materials. However, its band gap remains uncharacterized, unlike selenium analogs (e.g., [1,2,5]selenadiazolo[3,4-e]indole), which exhibit lower band gaps (~1.8–2.2 eV) but suffer from instability .
- Stability : Chlorine improves stability compared to selenium or sulfur analogs, which degrade under hydrolytic conditions .
Antimicrobial Activity :
- The target compound is included in screening libraries for pathogens but lacks explicit activity data . Comparatively, [1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazine-5-amine (C5) shows bactericidal activity against Bacillus subtilis and B. cereus spores, attributed to its fused tetrazolo-pyrazine core .
- Chlorine’s electronegativity may enhance membrane penetration, but amino groups (e.g., in BAM15) are critical for protonophoric activity in mitochondrial uncoupling .
Pharmacological Potential:
- BAM15, a structurally related oxadiazolo-pyrazine, prevents obesity and muscle atrophy via mitochondrial uncoupling, highlighting the pharmacological versatility of this scaffold . The absence of amino groups in the target compound likely limits similar bioactivity.
Biological Activity
4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound contains both nitrogen and oxygen atoms in its structure, which contribute to its unique chemical properties and potential therapeutic applications. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a chloro substituent on the oxadiazole ring. This configuration enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 4-chloro-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole |
| Molecular Formula | C₆H₄ClN₄O₂ |
| Molecular Weight | 188.57 g/mol |
| CAS Number | 749923-28-2 |
Anticancer Activity
One of the most notable biological activities of this compound is its potential as an anticancer agent . Research indicates that this compound can inhibit hypoxia-inducible factor-1 (HIF-1), a critical regulator in tumor progression. By disrupting the hypoxic response in cancer cells, it may lead to reduced tumor growth and metastasis .
Antimicrobial Properties
Compounds containing the oxadiazole ring have shown significant antimicrobial activity . Studies have reported broad-spectrum effects against various bacterial strains. For instance:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been evaluated for antifungal properties with promising results against certain fungal pathogens .
Antiparasitic Activity
Recent studies have identified derivatives of oxadiazoles as potential antiparasitic agents . For example:
- A derivative was found to exhibit low-micromolar IC50 values against Plasmodium falciparum, the causative agent of malaria .
- Other studies indicated activity against Trypanosoma brucei, suggesting potential for treating African sleeping sickness .
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of HIF-1 : This leads to decreased expression of genes involved in angiogenesis and tumor survival.
- Disruption of microbial cell wall synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity and function.
Case Studies
Several studies highlight the efficacy of oxadiazole derivatives in various biological contexts:
Case Study 1: Anticancer Efficacy
A study conducted by researchers demonstrated that a series of oxadiazole derivatives inhibited HIF-1 activity in vitro. The most potent compound showed a reduction in tumor cell viability by over 70% at micromolar concentrations .
Case Study 2: Antimicrobial Screening
In a comparative study on antimicrobial activity against Gram-positive and Gram-negative bacteria:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
